Hex-5-yn-1-amine hydrochloride
Overview
Description
Hex-5-yn-1-amine hydrochloride is an organic compound with the molecular formula C6H12ClN. It is a derivative of hex-5-yn-1-amine, where the amine group is protonated and paired with a chloride ion. This compound is notable for its applications in organic synthesis and as a building block in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-5-yn-1-amine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of hex-5-yn-1-yl isoindole-1,3-dione with hydrazine hydrate in ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Hex-5-yn-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Addition Reactions: The alkyne group can undergo addition reactions with halogens and hydrogen halides.
Reduction Reactions: The compound can be reduced to form hex-5-yn-1-amine.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like alkyl halides under basic conditions.
Addition Reactions: Often use halogens or hydrogen halides in the presence of catalysts.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride in diethyl ether.
Major Products Formed:
Substitution Reactions: Yield substituted amines.
Addition Reactions: Produce haloalkanes.
Reduction Reactions: Result in the formation of hex-5-yn-1-amine.
Scientific Research Applications
Hex-5-yn-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and as a precursor in the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hex-5-yn-1-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions enable the compound to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Hex-5-yn-1-amine hydrochloride can be compared with other similar compounds such as:
Hex-5-yn-1-amine: The non-protonated form of the compound.
Hex-5-yn-1-ylcarbamate: A derivative with a carbamate group.
Hex-5-yn-1-yl acetate: An ester derivative.
Uniqueness: this compound is unique due to its protonated amine group, which enhances its solubility in water and its reactivity in various chemical reactions .
Properties
IUPAC Name |
hex-5-yn-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-3-4-5-6-7;/h1H,3-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCZSSUFAOAUMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102169-54-0 | |
Record name | hex-5-yn-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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